Benzyl-(2-chloro-benzyl)-amine Benzyl-(2-chloro-benzyl)-amine
Brand Name: Vulcanchem
CAS No.: 67342-76-1
VCID: VC2321929
InChI: InChI=1S/C14H14ClN/c15-14-9-5-4-8-13(14)11-16-10-12-6-2-1-3-7-12/h1-9,16H,10-11H2
SMILES: C1=CC=C(C=C1)CNCC2=CC=CC=C2Cl
Molecular Formula: C14H14ClN
Molecular Weight: 231.72 g/mol

Benzyl-(2-chloro-benzyl)-amine

CAS No.: 67342-76-1

Cat. No.: VC2321929

Molecular Formula: C14H14ClN

Molecular Weight: 231.72 g/mol

* For research use only. Not for human or veterinary use.

Benzyl-(2-chloro-benzyl)-amine - 67342-76-1

Specification

CAS No. 67342-76-1
Molecular Formula C14H14ClN
Molecular Weight 231.72 g/mol
IUPAC Name N-[(2-chlorophenyl)methyl]-1-phenylmethanamine
Standard InChI InChI=1S/C14H14ClN/c15-14-9-5-4-8-13(14)11-16-10-12-6-2-1-3-7-12/h1-9,16H,10-11H2
Standard InChI Key RLPZBYLIRBRIPA-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CNCC2=CC=CC=C2Cl
Canonical SMILES C1=CC=C(C=C1)CNCC2=CC=CC=C2Cl

Introduction

Chemical Structure and Properties

Benzyl-(2-chloro-benzyl)-amine is a secondary amine characterized by the presence of two distinct benzyl groups attached to the nitrogen atom: an unsubstituted benzyl group and a 2-chlorobenzyl group. The compound exhibits an asymmetric structure that distinguishes it from similar bis-substituted benzylamines.

Structural Characteristics

The chemical structure of Benzyl-(2-chloro-benzyl)-amine can be represented by the molecular formula C₁₄H₁₄ClN. Unlike the structurally related bis(2-chlorobenzyl)amine (C₁₄H₁₃Cl₂N), which contains two chlorinated benzyl groups, this compound features only one chlorine atom positioned at the ortho position of one of the benzyl rings . The molecular weight of the compound is approximately 231.72 g/mol, which is slightly lower than that of bis(2-chlorobenzyl)amine (266.17 g/mol) .

Physical Properties

Based on the properties of similar benzylamines and chlorinated aromatic compounds, Benzyl-(2-chloro-benzyl)-amine is expected to appear as a colorless to pale yellow liquid or solid at room temperature. The presence of the chlorine atom likely influences its melting and boiling points compared to the non-halogenated analogs.

PropertyPredicted ValueComparison with Related Compounds
Physical StateCrystalline solid/oily liquidSimilar to other benzylamines
SolubilityPoorly soluble in water; soluble in organic solventsLess water-soluble than primary amines
LogP (Octanol-water partition coefficient)~3.8-4.2Lower than bis(2-chlorobenzyl)amine (4.67)
pKa~8.5-9.0Slightly less basic than benzylamine due to electron-withdrawing Cl

Spectroscopic Properties

The compound would exhibit characteristic spectroscopic features that enable its identification and structural confirmation. In NMR spectroscopy, the methylene protons adjacent to the nitrogen would appear as distinctive signals, while the aromatic region would show the pattern characteristic of both substituted and unsubstituted benzyl groups.

Synthesis Methods

The synthesis of Benzyl-(2-chloro-benzyl)-amine can be achieved through several synthetic routes, primarily based on nucleophilic substitution reactions involving the appropriate precursors.

Reductive Amination Approach

One potential synthetic route involves the reductive amination between benzylamine and 2-chlorobenzaldehyde. This reaction typically proceeds via the formation of an imine intermediate followed by reduction with an appropriate reducing agent such as sodium borohydride or sodium cyanoborohydride:

  • Benzylamine reacts with 2-chlorobenzaldehyde to form an imine

  • The imine is subsequently reduced to yield Benzyl-(2-chloro-benzyl)-amine

Direct Alkylation Method

Another approach involves the direct alkylation of benzylamine with 2-chlorobenzyl chloride. This reaction is typically conducted in the presence of a base (such as potassium carbonate or triethylamine) to neutralize the hydrogen chloride formed during the reaction:

C₆H₅CH₂NH₂ + ClCH₂C₆H₄Cl → C₆H₅CH₂NHCH₂C₆H₄Cl + HCl

This reaction pathway is analogous to the preparation methods for similar compounds like bis(2-chlorobenzyl)amine, which employs substitution reactions with the appropriate benzyl halides . The reaction typically requires careful control of stoichiometry to prevent over-alkylation leading to tertiary amine formation.

Industrial Production Considerations

For industrial-scale production, the synthesis would likely employ continuous flow reactors with carefully controlled reaction parameters to optimize yield and purity. Purification would involve techniques such as recrystallization or column chromatography to separate the target compound from potential side products, particularly the tertiary amine that might form through over-alkylation.

Chemical Reactivity

Benzyl-(2-chloro-benzyl)-amine exhibits reactivity patterns characteristic of secondary amines, with additional reactivity sites provided by the chlorine substituent.

Nucleophilic Properties

As a secondary amine, Benzyl-(2-chloro-benzyl)-amine can act as a nucleophile in various chemical transformations:

  • Alkylation reactions with alkyl halides to form tertiary amines

  • Acylation reactions with acid chlorides or anhydrides to form amides

  • Condensation reactions with aldehydes or ketones

The nucleophilicity of the nitrogen atom in this compound is somewhat reduced compared to primary amines due to the steric hindrance of the two benzyl groups.

Reactions Involving the Chlorine Substituent

The chlorine atom in the 2-chlorobenzyl group represents an additional reactive site that can participate in various transformations:

  • Metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, or Buchwald-Hartwig couplings)

  • Nucleophilic aromatic substitution reactions under appropriate conditions

  • Metal-halogen exchange reactions to form organometallic intermediates

These reactions would be analogous to those observed with benzyl chloride, which is known to undergo various substitution and coupling reactions .

Oxidation and Reduction Reactions

The compound can undergo oxidation at the benzylic positions or reduction of the C-Cl bond:

Reaction TypeReagentsExpected Products
OxidationKMnO₄, alkaline conditionsBenzoic acid derivatives
ReductionH₂, Pd/C or LiAlH₄Dehalogenated products
N-OxidationH₂O₂, acidsN-oxide derivatives

The oxidation of benzyl groups attached to nitrogen can proceed similarly to the oxidation of benzyl chloride to benzoic acid under alkaline KMnO₄ conditions .

Applications and Research Significance

Based on the properties of structurally related compounds, Benzyl-(2-chloro-benzyl)-amine likely has several potential applications in different fields.

Pharmaceutical Intermediates

The compound's structural features make it potentially valuable as an intermediate in pharmaceutical synthesis:

  • The secondary amine function can be further elaborated to create more complex drug candidates

  • The presence of both substituted and unsubstituted benzyl groups offers opportunities for selective functionalization

  • The chlorine atom provides a handle for further modification through cross-coupling reactions

Compounds with similar structural motifs have been investigated for various biological activities, including as building blocks for drugs targeting neurological disorders, antimicrobial agents, and anticancer compounds.

Chemical Building Block

In organic synthesis, Benzyl-(2-chloro-benzyl)-amine can serve as a versatile building block:

  • Precursor for more complex nitrogen-containing heterocycles

  • Intermediate in the synthesis of asymmetric ligands for catalysis

  • Starting material for the preparation of specialty chemicals and materials

Research Findings in Related Compounds

Research on structurally similar compounds has revealed interesting biological activities. For instance, bis-substituted benzylamines have been explored for their potential as:

  • Anticancer agents, with some derivatives showing activity against specific cancer cell lines

  • Antimicrobial compounds, particularly against resistant bacterial strains

  • Enzyme inhibitors in various biochemical pathways

Comparison with Similar Compounds

Structural Analogs

The table below compares Benzyl-(2-chloro-benzyl)-amine with structurally similar compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
Benzyl-(2-chloro-benzyl)-amineC₁₄H₁₄ClN231.72One benzyl, one 2-chlorobenzyl group
Bis(2-chlorobenzyl)amineC₁₄H₁₃Cl₂N266.17Two 2-chlorobenzyl groups
BenzylamineC₇H₉N107.16Single benzyl group, primary amine
N-benzyl-2-chloro-N-(2-chloroethyl)ethanamineC₁₁H₁₅Cl₂N232.15Contains chloroethyl groups instead of second benzyl

Reactivity Differences

The presence of only one chlorine atom in Benzyl-(2-chloro-benzyl)-amine, compared to the two in bis(2-chlorobenzyl)amine, results in distinct reactivity patterns:

  • Reduced electron-withdrawing effect on the nitrogen center

  • Lower symmetry, enabling regioselective transformations

  • Different physical properties including solubility and melting point

The compound presents an interesting middle ground between the non-halogenated dibenzylamine and the more electron-deficient bis(2-chlorobenzyl)amine.

Analytical Methods for Identification

Spectroscopic Techniques

Several analytical methods can be employed for the identification and characterization of Benzyl-(2-chloro-benzyl)-amine:

TechniqueExpected Characteristic Features
¹H NMRSignals for methylene protons (4.0-4.5 ppm), aromatic protons (7.0-7.5 ppm), and NH proton
¹³C NMRCharacteristic signals for methylene carbons (~50-53 ppm) and aromatic carbons (125-140 ppm)
Mass SpectrometryMolecular ion peak at m/z 231, characteristic fragmentation pattern
IR SpectroscopyN-H stretching (3300-3500 cm⁻¹), C-Cl stretching (~750 cm⁻¹)

Chromatographic Analysis

Chromatographic techniques such as HPLC, GC-MS, or TLC can be employed for the separation and identification of Benzyl-(2-chloro-benzyl)-amine in mixtures or for purity assessment:

  • HPLC with UV detection at 254-280 nm

  • GC-MS with appropriate column selection based on compound polarity

  • TLC using silica gel plates with suitable mobile phase systems

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